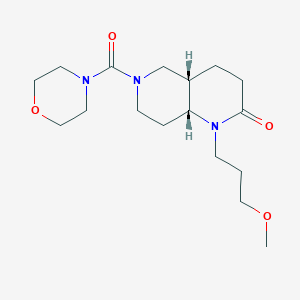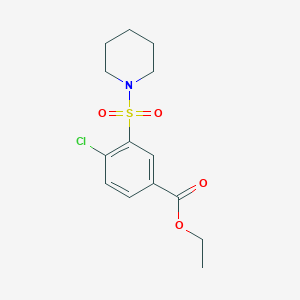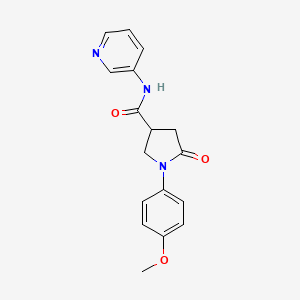![molecular formula C20H19Cl3N2O B5366704 {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5366704.png)
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. TAK-659 has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride works by inhibiting the activity of BTK, a crucial component in the B-cell receptor (BCR) signaling pathway. BTK plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been linked to the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that contribute to the growth and survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. In preclinical studies, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and block the activation of key signaling pathways involved in cancer cell survival and growth. This compound has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to induce apoptosis in cancer cells, and its potential as a therapeutic agent in the treatment of B-cell malignancies and inflammatory disorders. However, there are also some limitations to its use in lab experiments, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.
Future Directions
There are several future directions for research on {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride, including:
1. Further optimization of its pharmacokinetic properties to improve its efficacy as a therapeutic agent.
2. Investigation of its potential as a combination therapy with other agents, such as monoclonal antibodies or chemotherapy.
3. Exploration of its potential as a therapeutic agent in other types of cancer and autoimmune diseases.
4. Investigation of its mechanism of action and downstream signaling pathways to identify potential biomarkers for patient selection and monitoring.
5. Development of novel BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
Synthesis Methods
The synthesis of {5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride involves several steps, including the coupling of 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde with 4-pyridinylmethylamine, followed by the reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to obtain the final product, this compound hydrochloride. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research and development.
Scientific Research Applications
{5-chloro-2-[(4-chlorobenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has demonstrated potent anti-tumor activity against various types of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
properties
IUPAC Name |
N-[[5-chloro-2-[(4-chlorophenyl)methoxy]phenyl]methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O.ClH/c21-18-3-1-16(2-4-18)14-25-20-6-5-19(22)11-17(20)13-24-12-15-7-9-23-10-8-15;/h1-11,24H,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPKDNPSUXKYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)CNCC3=CC=NC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5366629.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5366636.png)
![5-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B5366645.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(1,3-thiazol-2-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5366646.png)

![ethyl 1-[3-(4-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5366657.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B5366660.png)



![allyl 3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acrylate](/img/structure/B5366678.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)
